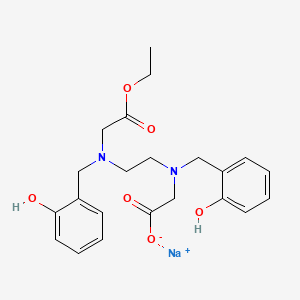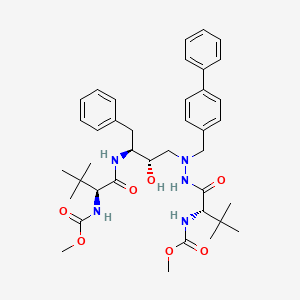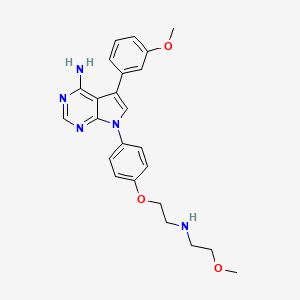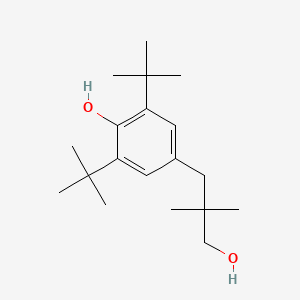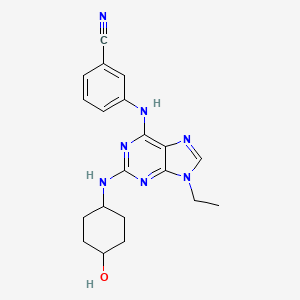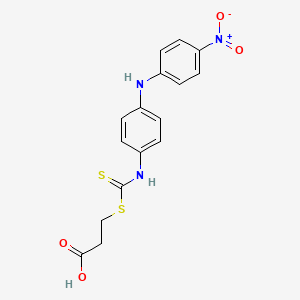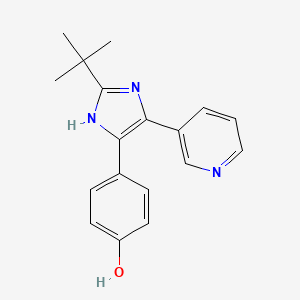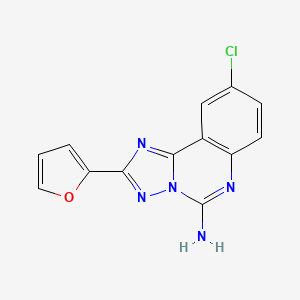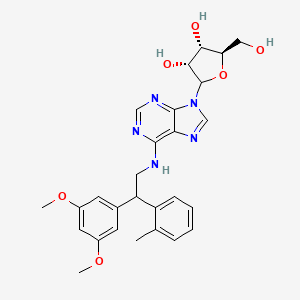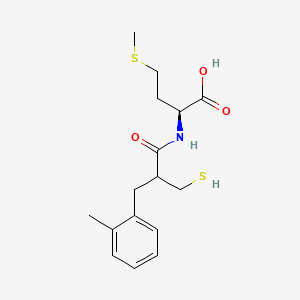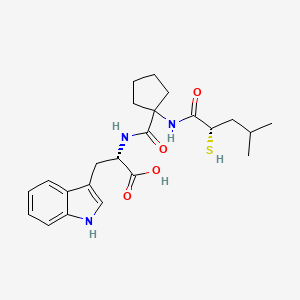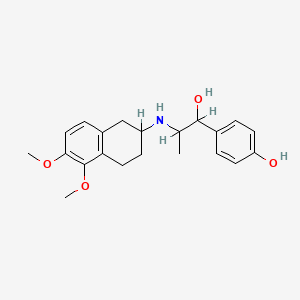
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHF 1255 is a potential drug for treatment of heart failure.
Applications De Recherche Scientifique
Chiral Separation Techniques
Research has explored the chiral separation of 2-aminotetralin derivatives, including dimethoxy analogues like 5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin. High-performance capillary electrophoresis using cyclodextrins as chiral selectors has been effective in achieving this separation, highlighting the compound's relevance in stereoisomer analysis (Castelnovo & Albanesi, 1995).
Dopamine Receptor Mechanisms
Studies have examined the effects of 2-aminotetralin derivatives on dopamine mechanisms, particularly in modulating behaviors like hyperactivity and stereotypy. These studies suggest that modifications in the structure of such compounds, including dimethoxy substitutions, can significantly influence their potency and behavioral outcomes (Costall, Naylor, Cannon, & Lee, 1977).
Pharmacokinetic Studies
The compound has been utilized in pharmacokinetic studies to understand its behavior in biological systems. Techniques like high-performance liquid chromatography with electrochemical detection have been applied for the quantitation of its stereoisomers in plasma (Rondelli, Mariotti, Acerbi, Redenti, Amari, & Ventura, 1993).
Hypotensive Properties
Research into substituted 2-aminotetralins, including those with dimethoxy substitutions, has revealed their potential in treating hypertension. These studies indicate a correlation between specific molecular substitutions and the antihypertensive efficacy of these compounds (Repke, Clark, Kluge, Muchowski, Strosberg, Lee, & Whiting, 1985).
Serotonin Receptor Agonism
A series of 2-(alkylamino)tetralins, including dimethoxy derivatives, have been prepared and tested as agonists for serotonin receptors. The structural modifications of these compounds significantly impact their receptor binding and agonistic properties (Arvidsson, Hacksell, Johansson, Nilsson, Lindberg, Sanchez, Wikström, Svensson, Hjorth, & Carlsson, 1984).
Biochemical and Neuropharmacological Applications
The biochemical and neuropharmacological implications of aminotetralin derivatives have been a focus in several studies. These compounds, including dimethoxy analogues, have been analyzed for their interactions with neurotransmitter systems and their potential application in treating various neurological and psychiatric conditions (Nichols, Brewster, Johnson, Oberlender, & Riggs, 1990).
Propriétés
Numéro CAS |
146728-52-1 |
|---|---|
Nom du produit |
5,6-Dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin |
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[2-[(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C21H27NO4/c1-13(20(24)14-4-8-17(23)9-5-14)22-16-7-10-18-15(12-16)6-11-19(25-2)21(18)26-3/h4-6,8-9,11,13,16,20,22-24H,7,10,12H2,1-3H3 |
Clé InChI |
JWRFCMVNMCTPJC-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,6-dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin CHF 1255 CHF 1255, (2R*(R*(S*)))-(+-) CHF 1255, 2R-(2R*(R*(S*))) CHF 1255, 2R-(2R*(S*(R*))) CHF 1255, 2S-(2R*(R*(S*))) CHF 1255, 2S-(2R*(S*(R*))) CHF-1255 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



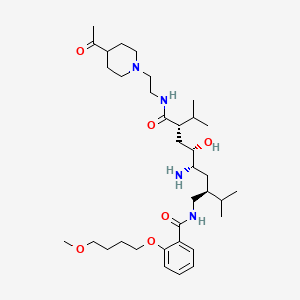
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
